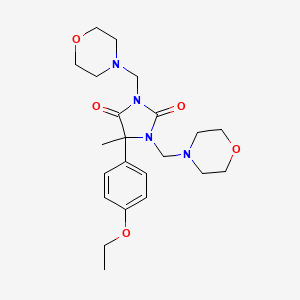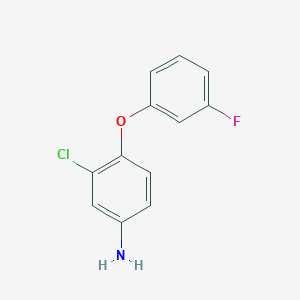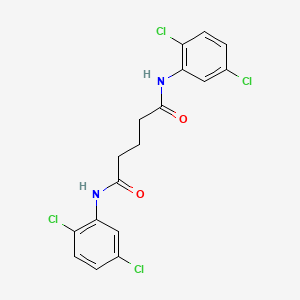![molecular formula C25H20N4O3 B10907152 N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10907152.png)
N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide is a complex organic compound that features a quinoline moiety, a hydrazone linkage, and a phenoxyacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide typically involves a multi-step process:
Formation of the Hydrazone Linkage: The initial step involves the reaction of quinoline-2-carboxylic acid with hydrazine hydrate to form quinoline-2-carbohydrazide.
Condensation Reaction: Quinoline-2-carbohydrazide is then reacted with 4-formylphenoxyacetic acid under acidic conditions to form the hydrazone linkage.
N-Phenylation: The final step involves the reaction of the intermediate with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage and the quinoline moiety.
Reduction: Reduction reactions can target the carbonyl group in the quinoline moiety, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinoline N-oxides and hydrazone derivatives.
Reduction: Reduced forms of the quinoline moiety and hydrazone linkage.
Substitution: Various substituted phenoxyacetamide derivatives.
科学研究应用
Chemistry
In chemistry, N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound has potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s hydrazone linkage and quinoline moiety are of interest for their pharmacological properties. Research is ongoing to explore its efficacy in treating various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide involves its interaction with cellular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The hydrazone linkage can form covalent bonds with nucleophilic sites in proteins, inhibiting their function.
相似化合物的比较
Similar Compounds
- N-phenyl-2-(4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide
- N-phenyl-2-(4-{(E)-[2-(quinolin-3-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide
Uniqueness
N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide is unique due to the specific positioning of the quinoline moiety, which influences its chemical reactivity and biological activity. This positioning allows for more effective interaction with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
属性
分子式 |
C25H20N4O3 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
N-[(E)-[4-(2-anilino-2-oxoethoxy)phenyl]methylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C25H20N4O3/c30-24(27-20-7-2-1-3-8-20)17-32-21-13-10-18(11-14-21)16-26-29-25(31)23-15-12-19-6-4-5-9-22(19)28-23/h1-16H,17H2,(H,27,30)(H,29,31)/b26-16+ |
InChI 键 |
RHRDSCCAWOIJGQ-WGOQTCKBSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C3=NC4=CC=CC=C4C=C3 |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine](/img/structure/B10907071.png)
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10907073.png)
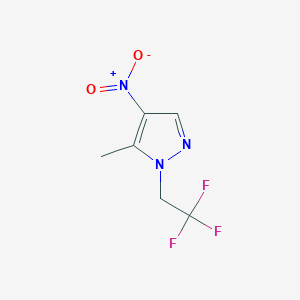
![2-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methoxy}ethanamine](/img/structure/B10907086.png)
![1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10907091.png)
![Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10907092.png)

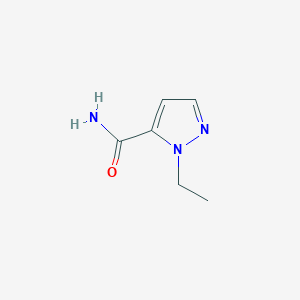
![3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907131.png)
